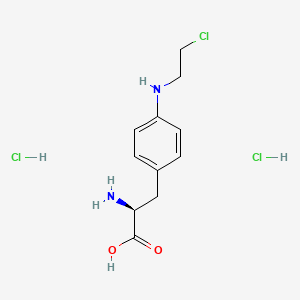
(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride is a compound with potential interest in various fields of chemistry and pharmacology. Its structure and properties suggest its utility in synthesizing more complex molecules and studying chemical reactions and interactions.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, including the formation of intermediate products that are further modified to achieve the desired end product. Techniques such as the use of diorganotin(IV) compounds derived from specific propanoate salts indicate the complexity and precision required in these synthesis processes (Baul et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be determined using techniques like X-ray diffraction, revealing details about the arrangement of atoms within the molecule and the geometry of the molecular structure (Koyano et al., 1986).
Chemical Reactions and Properties
The reactivity of a molecule like this compound involves its participation in various chemical reactions. Studies on similar compounds show how alterations in the molecular structure can influence the chemical behavior and reactivity of these molecules, such as their ability to form specific types of bonds or interactions with other chemicals (Wang et al., 2004).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. For instance, polymorphic forms of a compound can exhibit very similar spectra and diffraction patterns, presenting challenges for analytical and physical characterization (Vogt et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, reactivity with other chemicals, and stability, is essential for utilizing this compound in various applications. Studies focusing on related compounds provide insights into these properties, guiding their practical applications and handling (Cheung & Shoolingin‐Jordan, 1997).
Aplicaciones Científicas De Investigación
Polymer Modification and Medical Applications
(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride and similar compounds have been explored in the modification of polymers for medical applications. For example, poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, have shown increased thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Chiral Synthesis in Pharmaceutical Development
This chemical is also instrumental in the chiral synthesis of pharmaceutical compounds. For instance, (S)-3-chloro-1-phenyl-1-propanol, a derivative of this compound, is a chiral intermediate in the synthesis of antidepressants. The use of Saccharomyces cerevisiae reductase for its synthesis has shown high enantioselectivity, crucial for the development of effective pharmaceuticals (Choi et al., 2010).
Catalysis of Enantiopure Compounds
The chemical is also used in catalysis to produce enantiopure compounds, important in drug research. For instance, Methylobacterium oryzae was used to catalyze the hydrolytic reaction of substrates containing 3-amino-3-phenyl-propanoate ester, yielding compounds like S-3-amino-3-phenylpropionic acid, which is a key intermediate in pharmaceutical synthesis (Li et al., 2013).
Antibacterial and Antifungal Applications
Further, derivatives of this compound have demonstrated significant antibacterial and antifungal activities. Compounds synthesized with this chemical have shown efficacy against bacteria like Staphylococcus aureus and fungi such as Candida tenuis and Aspergillus niger, highlighting its potential in developing antimicrobial agents (Mickevičienė et al., 2015).
Antioxidant and Anti-Inflammatory Properties
Also, conjugates of amino acids with nifedipine and other compounds, including variants of this compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showing significant potential in these areas (Subudhi et al., 2011).
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(2-chloroethylamino)phenyl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2.2ClH/c12-5-6-14-9-3-1-8(2-4-9)7-10(13)11(15)16;;/h1-4,10,14H,5-7,13H2,(H,15,16);2*1H/t10-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVFSJBPVBNVOG-XRIOVQLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)NCCCl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)NCCCl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

